molecular formula C6H5ClFNO B1489944 6-Chloro-3-fluoro-2-methoxypyridine CAS No. 1261473-36-2

6-Chloro-3-fluoro-2-methoxypyridine

Cat. No. B1489944
CAS RN: 1261473-36-2
M. Wt: 161.56 g/mol
InChI Key: IWLWESBSDFTASC-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoro-2-methoxypyridine is a chemical compound with the molecular formula C6H5ClFNO . It has a molecular weight of 161.56 .


Synthesis Analysis

The synthesis of this compound involves the use of silver carbonate in chloroform at 40℃ for 5 hours . Methyl iodide and silver carbonate are added to a chloroform solution of the compound, and the mixture is stirred at 40°C for 5 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClFNO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Pathways to Ortho-Lithiation

    Lithiation of pyridines, including analogs of 6-Chloro-3-fluoro-2-methoxypyridine, has been studied to understand the mechanisms underlying ortho-direction and lithium stabilization. The research suggests a complex mechanism involving precomplexation and the formation of dilithio pyridine intermediates, which could inform synthetic strategies for functionalizing such compounds (Gros, Choppin, & Fort, 2003).

  • Radiotracer Synthesis for PET Imaging

    The synthesis of fluorinated analogs of TSPO 18 kDa ligands, incorporating 6-chloro and 6-fluoro substitutions, demonstrates the application in developing novel radiotracers for positron emission tomography (PET) imaging. These compounds offer insights into neuroinflammation and are valuable tools for biomedical research (Damont et al., 2011).

  • Copper Complexes Formation

    Research on copper complexes with 6-fluoro-2-hydroxypyridine, related to the chloro-fluoro-methoxy pyridine structure, reveals the potential for creating novel oligomeric materials. These findings highlight the versatility of halogenated pyridines in material science and coordination chemistry (Blake, Grant, Parsons, & Winpenny, 1995).

  • Pyridyne Formation Methods

    The development of methods for the formation of reactive pyridyne intermediates, using chloro- and methoxypyridine precursors, underscores the role of these compounds in synthetic organic chemistry. Such methodologies are pivotal for constructing complex molecular frameworks (Walters & Shay, 1995).

  • Vibrational and Electronic Spectra Analysis

    Density functional theory (DFT) studies on compounds like 2-chloro-6-methoxypyridine provide fundamental insights into the vibrational and electronic properties of halogenated pyridines. This research supports the characterization and application of such molecules in various scientific domains (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).

Safety and Hazards

6-Chloro-3-fluoro-2-methoxypyridine is classified with a GHS07 pictogram and has a signal word of "Warning" . It has hazard statements including H302, H315, H320, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Molecular Mechanism

At the molecular level, 6-Chloro-3-fluoro-2-methoxypyridine exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, leading to changes in gene expression. The compound’s molecular mechanism involves binding to specific sites on enzymes or receptors, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert gas conditions at temperatures between 2-8°C . Understanding the temporal effects of this compound is essential for its application in long-term studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for its application in targeted therapies.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The subcellular localization of this compound is essential for its role in cellular processes and biochemical reactions.

properties

IUPAC Name

6-chloro-3-fluoro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLWESBSDFTASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl iodide (262 ul) and silver carbonate (1.12 g) were added to a chloroform (3 ml) solution of the compound 325-1 (300 mg), and the obtained mixture was stirred at 40° C. for 5 hours. The temperature of the reaction solution was cooled to room temperature. The reaction solution was filtered, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-heptane:ethyl acetate=1:0 to 1:1), so as to obtain the title compound (86 mg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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